molecular formula C8H16N4S B11052777 N~5~,N~5~-di(propan-2-yl)-1,2,3-thiadiazole-4,5-diamine

N~5~,N~5~-di(propan-2-yl)-1,2,3-thiadiazole-4,5-diamine

Cat. No. B11052777
M. Wt: 200.31 g/mol
InChI Key: KWGJRPVLGSHRMR-UHFFFAOYSA-N
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Description

“N~5~,N~5~-di(propan-2-yl)-1,2,3-thiadiazole-4,5-diamine” is a synthetic organic compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of two isopropyl groups attached to the nitrogen atoms at positions 5 and 5’ of the thiadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N~5~,N~5~-di(propan-2-yl)-1,2,3-thiadiazole-4,5-diamine” typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and hydrazine derivatives under acidic or basic conditions.

    Introduction of Isopropyl Groups: The isopropyl groups can be introduced through alkylation reactions using isopropyl halides in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

“N~5~,N~5~-di(propan-2-yl)-1,2,3-thiadiazole-4,5-diamine” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, aryl halides, in the presence of bases like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols, amines.

    Substitution Products: Various alkyl or aryl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N~5~,N~5~-di(propan-2-yl)-1,2,3-thiadiazole-4,5-diamine” depends on its specific application. For example:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

    Chemical Reactions: Acts as a nucleophile or electrophile in various chemical reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Thiadiazole: The parent compound without the isopropyl groups.

    N~5~,N~5~-di(ethyl)-1,2,3-thiadiazole-4,5-diamine: Similar structure with ethyl groups instead of isopropyl groups.

    N~5~,N~5~-di(methyl)-1,2,3-thiadiazole-4,5-diamine: Similar structure with methyl groups instead of isopropyl groups.

Uniqueness

“N~5~,N~5~-di(propan-2-yl)-1,2,3-thiadiazole-4,5-diamine” is unique due to the presence of isopropyl groups, which can influence its chemical reactivity, biological activity, and physical properties compared to other thiadiazole derivatives.

properties

Molecular Formula

C8H16N4S

Molecular Weight

200.31 g/mol

IUPAC Name

5-N,5-N-di(propan-2-yl)thiadiazole-4,5-diamine

InChI

InChI=1S/C8H16N4S/c1-5(2)12(6(3)4)8-7(9)10-11-13-8/h5-6H,9H2,1-4H3

InChI Key

KWGJRPVLGSHRMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=C(N=NS1)N)C(C)C

Origin of Product

United States

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